Benzyl (2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate
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Description
Benzyl (2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound’s structure, which includes a pyrazine-2-carbonyl group, may play a key role in this interaction .
Biochemical Pathways
The compound likely affects the biochemical pathways of Mycobacterium tuberculosis, leading to inhibited growth and proliferation . .
Result of Action
The compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound could potentially be effective in inhibiting the growth of this bacterium.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c29-20(13-25-22(30)31-15-16-5-2-1-3-6-16)28-10-4-7-17(14-28)11-19-26-21(27-32-19)18-12-23-8-9-24-18/h1-3,5-6,8-9,12,17H,4,7,10-11,13-15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBRFOAIDNWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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